molecular formula C20H18N2O6 B2665913 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 314054-43-8

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2665913
CAS No.: 314054-43-8
M. Wt: 382.372
InChI Key: CFNHXKJEWNBCPZ-OQLLNIDSSA-N
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Description

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a synthetic curcumin analog recognized in chemical research for its potential as a modulator of epigenetic regulators. It has been identified as a compound of interest for its activity against histone acetyltransferases (HATs), specifically p300/CBP. This mechanism is a key area of investigation for regulating gene expression in various disease models. Research into this compound is primarily focused on its utility as a chemical probe to dissect the role of acetylation-dependent signaling pathways in oncology and neurology. Its core research value lies in its ability to inhibit histone acetylation, which can lead to the altered expression of genes involved in cell proliferation and apoptosis . Consequently, it serves as a valuable tool for exploring epigenetic therapy approaches and for understanding the complex interplay between chromatin modification and cellular fate. The compound's structural design, featuring a modified barbituric acid core, aims to enhance stability and specificity compared to its natural product inspirations, making it a subject of continued interest in medicinal chemistry and pharmacological probe development.

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-26-14-6-4-5-13(11-14)22-19(24)15(18(23)21-20(22)25)9-12-7-8-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,21,23,25)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNHXKJEWNBCPZ-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method starts with the preparation of the diazinane ring, followed by the introduction of the methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

The compound exhibits various biological activities that are crucial for its application in medicinal chemistry. Key areas of interest include:

Antibacterial Activity

Research indicates that derivatives of this compound possess antibacterial properties. For instance, studies have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity Data

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit key enzymes involved in various physiological processes. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)Reference
Compound DAChE2.14 ± 0.003
Compound EUrease0.63 ± 0.001

Case Study on Antibacterial Efficacy

A study focused on the antibacterial properties of a related diazinane derivative demonstrated significant growth inhibition against multiple bacterial strains. The results indicated that modifications to the chemical structure could enhance antibacterial potency.

Case Study on Enzyme Inhibition

Another research effort investigated a series of diazinane compounds for their urease inhibition capabilities. The findings suggested that specific structural modifications led to increased binding affinity and efficacy against urease, which has implications for treating hyperurecemia.

Pharmacological Insights

The pharmacological characterization of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione reveals its potential as a lead compound in drug development:

  • Mechanism of Action : The compound's mechanism involves interaction with specific receptors and enzymes that modulate physiological responses.
  • Therapeutic Potential : Its ability to inhibit key enzymes positions it as a candidate for treating neurodegenerative diseases and bacterial infections.

Mechanism of Action

The mechanism by which (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-methoxy group on the 1-phenyl ring in the target compound may enhance steric interactions compared to para-substituted analogs (e.g., 4-methylphenyl in ).
  • Electronic Effects : Methoxy groups on the benzylidene moiety (3,4-dimethoxy in the target vs. 2,4,5-trimethoxy in ) modulate electron density and conjugation.

Spectroscopic and Physicochemical Data

  • Spectroscopy : ¹H-NMR and ¹³C-NMR data (e.g., δ 3.8–4.0 ppm for methoxy groups) are critical for confirming substituent positions, as seen in and .
  • Melting Points : Derivatives with bulky substituents (e.g., indole in ) exhibit higher melting points due to reduced molecular flexibility.
  • Solubility : Hydroxyl or polar groups (e.g., ) enhance water solubility, while lipophilic groups (e.g., ethyl in ) favor membrane permeability.

Biological Activity

The compound (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione (CAS Number: 314054-43-8) is a complex organic molecule that has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C20H18N2O6
  • Molecular Weight: 374.37 g/mol
  • IUPAC Name: this compound

The structure features two methoxy groups attached to phenyl rings and a diazinane core that contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate enzyme activities and signaling pathways associated with inflammation and cancer cell proliferation. Specifically:

  • Enzyme Inhibition: The compound may inhibit the activity of cyclooxygenase (COX) enzymes involved in inflammatory processes.
  • Cell Signaling Modulation: It can alter signaling pathways related to apoptosis and cell survival, potentially inducing cell death in cancerous cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis through caspase activation
HeLa (Cervical)12.8Inhibition of cell cycle progression
A549 (Lung)10.5Modulation of apoptotic signaling pathways

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound.

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models.

Case Studies

  • Study on Cancer Cell Lines:
    • A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. Results indicated a dose-dependent decrease in viability across all tested lines, confirming its potential as an anticancer agent.
  • Inflammation Model:
    • An animal model was used to assess the anti-inflammatory effects of the compound. Mice treated with the compound showed significantly reduced swelling in induced paw edema compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione?

  • The compound can be synthesized via condensation reactions between substituted benzaldehydes and diazinane precursors. For example, refluxing in a solvent system of DMF and acetic acid (common in thiazolidinone syntheses) with stoichiometric control of reactants may yield the target compound . Optimization of reaction time (e.g., 2–8 hours) and temperature (60–100°C) is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹, aromatic C-H stretches).
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.8 ppm, aromatic protons at δ 6.7–7.7 ppm).
  • Mass spectrometry (EIMS) : Validates molecular weight (e.g., base peak at m/z 356 for similar diazinane derivatives) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and goggles. Avoid inhalation of dust; work under fume hoods with proper ventilation. Store in sealed containers away from oxidizers and moisture. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • Single-crystal X-ray diffraction reveals triclinic symmetry (space group P1) with unit cell parameters a = 7.3086 Å, b = 8.4033 Å, and π-π stacking interactions between aromatic rings (3.5–4.0 Å distances). These interactions enhance thermal stability and influence solubility .

Q. How can computational modeling predict reactivity or degradation pathways?

  • Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations in solvents (e.g., DMSO, water) model stability under varying pH and temperature. PubChem-derived SMILES/InChI keys enable database comparisons for analog reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from assay conditions (cell lines, concentration ranges). Use dose-response curves and orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate results. Cross-reference with structurally similar marine-derived compounds, which often show activity variability due to stereoelectronic effects .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact physicochemical properties?

  • Alkoxy group elongation (methoxy → ethoxy) increases lipophilicity (logP) by ~0.5 units, affecting membrane permeability. This is quantifiable via HPLC retention times or octanol-water partition coefficients. Steric effects from bulkier groups may reduce crystallinity, as observed in pyrazoline derivatives .

Methodological Considerations

  • Purification Challenges : Column chromatography with gradient elution (petroleum ether:ethyl acetate 4:1 → 1:1) effectively separates byproducts. Monitor purity via TLC (Rf = 0.85–0.88) .
  • Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterize batches with identical spectroscopic profiles.

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